2-Ethylpyrazine

Description

2-Ethylpyrazine has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

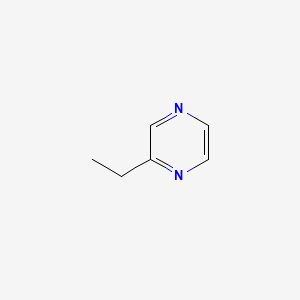

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIJIWMDBAGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065676 | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-1.000 | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.67 [mmHg] | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13925-00-3, 1392-50-3 | |

| Record name | 2-Ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moldin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and cocoa-like aroma.[1] This compound is naturally found in a variety of cooked or roasted foods, including baked goods, coffee, and meats, where it is formed through the Maillard reaction.[2] In addition to its significant role as a flavoring agent in the food and fragrance industries, this compound and its derivatives have garnered interest in the pharmaceutical sector for their potential biological activities, notably as first-generation H1-receptor antagonists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological activity of this compound.

Chemical Structure and Identification

This compound consists of a pyrazine ring substituted with an ethyl group at the C-2 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₆H₈N₂[1] |

| CAS Number | 13925-00-3[1] |

| FEMA Number | 3281[5] |

| InChI | InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[1] |

| SMILES | CCC1=NC=CN=C1[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 152-153 °C | [1] |

| Melting Point | -19 °C | |

| Density | 0.984 g/mL at 25 °C | [1] |

| Solubility | Soluble in water, organic solvents, and oils. | [1] |

| Vapor Pressure | 4.01 mmHg at 25°C | |

| Refractive Index | n20/D 1.498 | [1] |

| Flash Point | 42.78 °C |

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethylenediamine

-

1,2-Propanediol

-

Oxidizing agent (e.g., copper chromite)

-

Solvent (e.g., high-boiling point ether)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separating funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine and 1,2-propanediol in a suitable high-boiling point solvent.

-

Add the oxidizing agent to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

-

Carrier gas: Helium at a constant flow rate of 1.5 mL/min.[6]

Sample Preparation:

-

For liquid samples (e.g., food extracts), dilute with a suitable solvent like dichloromethane.

-

For solid samples, perform solvent extraction or headspace analysis.[7]

GC-MS Parameters:

-

Injector Temperature: 290 °C[6]

-

Oven Program:

-

Transfer Line Temperature: 280 °C[6]

-

Ion Source Temperature: 230 °C[7]

-

Ionization Mode: Electron Impact (EI) at 70 eV[1]

-

Mass Range: m/z 40-400

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation: [8]

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a cotton plug into a clean NMR tube.

-

Cap the NMR tube and place it in the spectrometer.

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 8.51 (s, 1H), 8.41 (d, J = 2.6 Hz, 1H), 8.39 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.36 (t, J = 7.6 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): 159.0, 144.3, 144.1, 142.3, 28.8, 13.5.

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

Sample Preparation (Neat Liquid): [9]

-

Place a drop of neat this compound onto a KBr plate.

-

Place a second KBr plate on top and gently press to form a thin film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

Analysis:

-

Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Characteristic peaks for the pyrazine ring and the ethyl group should be observed.

Biological Activity and Signaling Pathway

This compound is classified as a first-generation H1-receptor antagonist.[3] These compounds act as inverse agonists at the histamine H1 receptor, meaning they inhibit its constitutive activity.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[10] As an inverse agonist, this compound binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.

Visualizations

Caption: 2D structure of this compound.

Caption: Workflow for synthesis and analysis.

References

- 1. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. Antiallergic effects of H1-receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Formation and Analysis of 2-Ethylpyrazine in Roasted Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a vital volatile heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods.[1] Its presence is a hallmark of the complex chemical transformations that occur during roasting, primarily through the Maillard reaction. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various roasted food products, details its formation pathway, and presents comprehensive experimental protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound is naturally formed during the heating of raw food materials that contain amino acids and reducing sugars.[2] It is a characteristic flavor component in a wide array of roasted products, including:

-

Coffee: Contributes to the characteristic roasted and nutty aroma profile.

-

Cocoa and Chocolate: Imparts important roasted and cocoa-like notes.

-

Nuts: A key aroma compound in roasted peanuts, almonds, and hazelnuts.[3][4]

-

Cereals and Baked Goods: Found in products like bread and fried potatoes.[5]

-

Roasted Meats: Contributes to the savory, roasted flavor profile.

-

Sesame Seeds: A significant volatile compound in roasted sesame seeds and their oil.[6][7]

The concentration of this compound can vary significantly depending on the specific food matrix, roasting conditions (temperature and time), and the initial composition of precursors.

Quantitative Data of this compound in Roasted Foods

The following table summarizes the quantitative data for this compound found in various roasted food products from cited literature. It is important to note that concentrations can vary widely based on the factors mentioned above.

| Food Product | Concentration Range | Analytical Method | Reference |

| Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [8] |

| Roasted Almonds | 0.05 - 0.32 µg/g | HS-SPME-GC-MS | [9] |

| Roasted Hazelnuts | Identified and quantified, but specific concentration not stated in abstract | GC-IMS | [3] |

| Roasted Sesame Seeds | Identified as a key aroma compound, concentration increases with roasting | GC-O-MS | [7] |

Formation Pathway of this compound

The primary route for the formation of this compound in roasted foods is the Maillard reaction. This complex series of non-enzymatic browning reactions involves the condensation of an amino group (from an amino acid) with a carbonyl group (from a reducing sugar). The subsequent series of rearrangements, degradations, and condensations leads to the formation of a diverse array of flavor and aroma compounds, including pyrazines.

The formation of this compound specifically involves the reaction of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with amino acids. While the exact precursors can vary, the general pathway involves the reaction of compounds like glyoxal or methylglyoxal with amino acids such as alanine or serine. The ethyl group is typically derived from the Strecker degradation of specific amino acids or from the fragmentation of sugars.

Caption: Simplified Maillard Reaction Pathway for this compound Formation.

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique. For the highest accuracy, Stable Isotope Dilution Assay (SIDA) is the gold standard.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol for this compound Analysis

This protocol is a general guideline and may require optimization based on the specific food matrix.

1. Sample Preparation:

-

Homogenize the roasted food sample to a fine powder or paste.

-

Weigh a precise amount of the homogenized sample (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound if not using SIDA, or another pyrazine not expected to be in the sample).

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C).

-

Equilibrate the sample for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) with agitation.

3. GC-MS Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode for a set time (e.g., 2-5 minutes).

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

4. Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparing with an authentic standard.

-

Quantify the concentration of this compound by creating a calibration curve using standard solutions of known concentrations and the internal standard.

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.

Stable Isotope Dilution Assay (SIDA) Protocol for this compound

SIDA is a highly accurate quantification method that uses a stable isotope-labeled analog of the analyte as an internal standard.

1. Synthesis and Purification of Labeled Standard:

-

A deuterated or ¹³C-labeled this compound standard is required. This may be commercially available or require custom synthesis.

-

The isotopic purity and concentration of the labeled standard must be accurately determined.

2. Sample Preparation:

-

Follow the same sample preparation steps as for the HS-SPME-GC-MS protocol.

-

Instead of a standard internal standard, add a precisely known amount of the stable isotope-labeled this compound to the sample.

3. HS-SPME-GC-MS Analysis:

-

The GC-MS analysis is performed as described in the previous protocol.

-

It is crucial to select specific, non-interfering ions for both the native (analyte) and the labeled this compound for quantification. For this compound (C₆H₈N₂), the molecular ion is at m/z 108. For a deuterated analog (e.g., d₃-2-ethylpyrazine), the molecular ion would be at m/z 111.

4. Quantification:

-

The concentration of this compound in the sample is calculated based on the ratio of the peak areas of the native and labeled compounds and the known amount of the labeled standard added. The response factor is typically assumed to be 1, as the chemical and physical properties of the analyte and its isotopologue are nearly identical.

Conclusion

This compound is a key aroma compound in a multitude of roasted foods, formed predominantly through the Maillard reaction. Its characteristic nutty and roasted notes are highly desirable in many food products. The accurate quantification of this compound is essential for quality control, flavor optimization, and research into the complex chemistry of food aromas. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and SIDA, provide robust frameworks for the analysis of this important flavor compound. Further research to expand the quantitative database of this compound across a wider range of roasted foods and processing conditions will continue to enhance our understanding of its role in food flavor.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 3. openpub.fmach.it [openpub.fmach.it]

- 4. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab [colab.ws]

- 5. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of aroma-active compounds in sesame hulls at different roasting temperatures by SAFE and GC-O-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 2-Ethylpyrazine via the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas in a wide array of thermally processed foods, including coffee, baked bread, and cooked meats.[1][2] Its formation is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. Understanding the intricacies of this compound formation is paramount for food scientists aiming to enhance flavor profiles and for professionals in drug development who may encounter pyrazine derivatives in their research. This technical guide provides a comprehensive overview of the formation of this compound, detailing the core chemical mechanisms, influential factors, quantitative data from model systems, and explicit experimental protocols for its analysis.

Core Mechanism of this compound Formation

The generally accepted mechanism for pyrazine formation during the Maillard reaction involves the initial condensation of an amino group with a carbonyl compound, followed by a series of reactions, most notably the Strecker degradation. This process leads to the formation of α-aminocarbonyl intermediates, which are the key building blocks for the pyrazine ring.

The formation of this compound, specifically, has been demonstrated to prominently arise from the thermal degradation of the amino acid L-serine.[1][2] The proposed mechanism involves a series of reactions including decarbonylation, dehydration, deamination, and aldol condensation to generate the necessary α-aminocarbonyl precursors.

A critical step in the formation of the ethyl side chain is the generation of four-carbon α-aminocarbonyl intermediates. From the thermal degradation of serine, two key precursors are formed: 1-amino-2-butanone and 2-aminobutanal.[1] The condensation of these intermediates with a two-carbon α-aminocarbonyl species, such as aminoacetaldehyde (derived from the decarbonylation and dehydration of serine), leads to the formation of this compound.

The pathway can be visualized as follows:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Ethylpyrazine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed quantitative data, experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways and workflows. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

General and Chemical Properties

This compound, a member of the pyrazine class, is a heterocyclic aromatic organic compound.[1] It is characterized by a pyrazine ring substituted with an ethyl group.[2] This compound is a significant contributor to the aroma and flavor of many cooked or roasted foods, such as coffee, peanuts, and baked goods, where it is formed through the Maillard reaction.[1][3] It possesses a distinct nutty, roasted, and earthy odor.[2][4]

Table 1: General and Chemical Identifiers for this compound

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | Ethylpyrazine, 2-Ethyl-1,4-diazine[1][5] |

| CAS Number | 13925-00-3[5] |

| Molecular Formula | C₆H₈N₂[5][6] |

| Molecular Weight | 108.14 g/mol [4][5] |

| Canonical SMILES | CCC1=NC=CN=C1[5] |

| InChI Key | KVFIJIWMDBAGDP-UHFFFAOYSA-N[5] |

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[2][4] Its physical state and solubility are critical factors in its application in the flavor, fragrance, and pharmaceutical industries.[6]

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[4][5][6] | Room Temperature |

| Boiling Point | 152 - 160 °C[4][5][6] | @ 760 mm Hg |

| Melting Point | -19 °C to -28 °C[4] | |

| Density | 0.981 - 1.000 g/mL[4][5] | @ 25 °C |

| Vapor Pressure | 1.27 - 4.01 mmHg[2][4] | @ 25 °C |

| Flash Point | 42.78 °C (109 °F)[2][7][8] | |

| Refractive Index | 1.493 - 1.508[2][4][5] | @ 20 °C |

| Solubility | Soluble in water, organic solvents, and oils[1][5] | |

| LogP | 0.69[5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | (90 MHz, CDCl₃) δ (ppm): 8.51-8.38 (m, 3H), 2.82 (q, 2H), 1.34 (t, 3H)[5] |

| ¹³C NMR | (25.16 MHz, CDCl₃) δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36[5] |

| Mass Spec (GC-MS) | Major ions (m/z): 107.0, 108.0, 80.0, 53.0, 52.0[5][9] |

| ATR-IR | Key Peaks (cm⁻¹): Data available from various sources[5] |

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common commercial route is the condensation reaction between ethylenediamine and a dicarbonyl compound.[1] Another approach involves the substitution reaction on a pre-existing pyrazine ring.

Detailed Protocol: Synthesis via Substitution

This protocol is a generalized representation of a substitution reaction to produce an alkylpyrazine.

-

Reaction Setup: In a reaction vessel, dissolve 2-methylpyrazine in a suitable solvent.

-

Catalyst and Reagents: Introduce a catalyst, such as an iron salt (e.g., FeSO₄·7H₂O), followed by the addition of a strong acid (e.g., concentrated sulfuric acid) and an oxidizing agent (e.g., hydrogen peroxide) under controlled temperature conditions.[10]

-

Alkylating Agent Addition: Add the ethylating agent (e.g., n-propionaldehyde, which can act as an ethyl source in this context) dropwise. The reaction temperature is typically maintained between 50-100 °C.[4][10]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture.

-

Neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).[10]

-

Wash the organic phase with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.[10]

-

Caption: Generalized Synthesis Workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound in various matrices.[11][12]

Detailed Protocol: Quantification by GC-MS

-

Sample Preparation:

-

For solid samples (e.g., food products), use a suitable extraction method like solvent extraction or solid-phase microextraction (SPME).

-

For liquid samples, a direct injection or a liquid-liquid extraction may be employed.

-

Prepare a series of calibration standards of this compound in a relevant solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-WAX).[13]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure separation of all volatile compounds.

-

Injector: Use a split/splitless injector, typically at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: An MS detector operating in electron ionization (EI) mode.

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode to identify compounds based on their mass spectra.

-

Use Selected Ion Monitoring (SIM) mode for quantification, focusing on characteristic ions of this compound (e.g., m/z 107, 108) to enhance sensitivity and selectivity.[5]

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the amount of this compound by constructing a calibration curve from the standards.

-

Caption: Analytical Workflow for this compound using GC-MS.

Chemical Reactions and Pathways

Maillard Reaction

This compound is a well-known product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[1][3] This reaction is crucial for the development of flavor and color in cooked foods.

The formation of pyrazines generally involves the condensation of α-aminocarbonyl intermediates, which are formed from the degradation of sugars and amino acids. The specific side-chain of the amino acid and the type of sugar influence the resulting pyrazine derivatives.

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. echemi.com [echemi.com]

- 3. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]

- 4. pipzine-chem.com [pipzine-chem.com]

- 5. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethylpyrazine CAS#: 13925-00-3 [m.chemicalbook.com]

- 8. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]

- 9. Pyrazine, ethyl- [webbook.nist.gov]

- 10. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

The Biological Role of 2-Ethylpyrazine as a Semiochemical in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal semiochemicals in insect communication, mediating a wide array of behaviors from alarm signaling to mate recognition. Among these, 2-Ethylpyrazine has emerged as a significant modulator of insect behavior, acting as a potent attractant for certain species. This technical guide provides a comprehensive overview of the biological role of this compound in insects, with a focus on its function as a semiochemical. We delve into the quantitative behavioral and electrophysiological responses of various insect species to this compound, present detailed experimental protocols for its study, and illustrate the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals in drug development exploring novel insect control strategies.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Semiochemicals, the chemical signals that mediate these interactions, are classified based on the ecological context of the interaction. Pheromones, for instance, facilitate intraspecific communication, while allelochemicals mediate interspecific interactions. Pyrazines are a notable class of volatile organic compounds that function as crucial semiochemicals in the insect world.[1][2] They are involved in a variety of ecological roles, including alarm signaling, aposematism (warning coloration), aggregation, and mate recognition.[1][2]

This compound, a member of this important chemical family, has been identified as a significant semiochemical, particularly for its role as an attractant. Found in a variety of natural sources, including plants and microorganisms, this compound can signal the presence of food or suitable oviposition sites to certain insects.[3][4] Understanding the biological activity of this compound, from the molecular level of receptor interaction to the organismal level of behavioral response, is crucial for harnessing its potential in various applications, including the development of novel attractants for pest monitoring and control.

Biological Roles and Behavioral Responses

The primary documented role of this compound as a semiochemical is as an attractant for certain insect species. The behavioral responses elicited by this compound can vary significantly between species and even between different life stages of the same species.

Attractant in Drosophila melanogaster

Research on the larval stage of the fruit fly, Drosophila melanogaster, has provided significant insights into the behavioral effects of this compound. Studies have shown that this compound is a strong attractant for Drosophila larvae.[5] Interestingly, the closely related compound, 2-methylpyrazine, elicits a much weaker attractive response, highlighting the specificity of the olfactory system.[5] This difference in behavior, despite the structural similarity of the two molecules, underscores the fine-tuned nature of chemosensory perception in insects.

General Pyrazine Responses in Other Insects

While specific data for this compound across a wide range of insects is still emerging, the broader class of alkylpyrazines has been extensively studied, particularly as alarm pheromones in Hymenoptera, such as the red imported fire ant, Solenopsis invicta.[6][7] These compounds can induce a range of behaviors including rapid movement, aggression, and attraction to the source of the alarm.[6][7] Furthermore, electrophysiological studies have revealed that a diverse array of insect species, including those that have not co-evolved with fire ants, can detect these pyrazines, suggesting the presence of broadly tuned olfactory receptors for this class of compounds.[6][7]

Quantitative Data on Insect Responses to this compound

The following tables summarize the available quantitative data on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Behavioral Response of Drosophila melanogaster Larvae to Pyrazines

| Compound | Response Index (RI)a |

| This compound | 0.80 ± 0.04 |

| 2-Methylpyrazine | 0.08 ± 0.10 |

a The Response Index (RI) is calculated as (S - C) / (S + C), where S is the number of larvae on the side with the stimulus and C is the number of larvae on the control side. An RI of 1 indicates complete attraction, while an RI of 0 indicates indifference. Data sourced from[5].

Table 2: Electrophysiological Responses of Drosophila melanogaster Larval Olfactory Receptor Neurons (ORNs) to Pyrazines

| Olfactory Receptor | Response to this compound (spikes/s)b | Response to 2-Methylpyrazine (spikes/s)b |

| Or33b | High | High |

| Or59a | High | High |

| Other Ors | Low to negligible | Low to negligible |

b Responses are categorized as High or Low based on the findings that most strong responses were observed from Or33b and Or59a, while other receptors showed minimal to no response. The study noted that the overall response profiles of the larval Or repertoire to this compound and 2-methylpyrazine were indistinguishable.[5]

Putative Olfactory Signaling Pathway

The perception of this compound and other pyrazines in insects is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensory hairs called sensilla on the insect's antennae.[8][9] Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor called Orco.[8][9]

Upon binding of this compound to a specific OR, the ion channel is thought to open, leading to an influx of cations and the depolarization of the OSN. This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the insect brain, where the information is further processed.

While the primary mechanism of insect olfaction is ionotropic, there is growing evidence for the involvement of metabotropic signaling pathways, including G-protein coupled receptors (GPCRs), in modulating the olfactory response.[6][10][11] These pathways may influence the sensitivity and kinetics of the neuronal response.

Caption: Putative insect olfactory signaling pathway for pyrazines.

Experimental Protocols

The study of this compound as a semiochemical involves a range of specialized experimental techniques. The following sections provide detailed methodologies for three key experimental approaches.

Olfactometer Bioassay

An olfactometer is used to study the behavioral response of insects to volatile chemicals. The Y-tube olfactometer is a common design for choice assays.

Methodology:

-

Apparatus: A glass Y-tube olfactometer is used, with each arm connected to a purified and humidified air stream.[12][13][14]

-

Stimulus Preparation: A solution of this compound in a suitable solvent (e.g., paraffin oil or hexane) is prepared at the desired concentration. A filter paper is impregnated with a known volume of the solution and placed in one arm of the olfactometer. The other arm contains a filter paper with the solvent alone as a control.

-

Insect Acclimation: Insects are starved for a defined period before the assay and acclimated to the experimental conditions.

-

Assay Procedure: A single insect is introduced at the base of the Y-tube. The insect's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.

-

Data Analysis: The number of insects choosing the stimulus arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the stimulus.[15]

Caption: Y-Tube Olfactometer Experimental Workflow.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. It provides a measure of the overall olfactory sensory input.

Methodology:

-

Antenna Preparation: An insect is immobilized, and one or both antennae are carefully excised. The antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.[1][3][15][16]

-

EAG Setup: The electrodes are connected to a high-impedance amplifier, which records the potential difference across the antenna. The antenna is continuously bathed in a stream of purified and humidified air.

-

Stimulus Delivery: A puff of air carrying a known concentration of this compound is injected into the continuous air stream directed at the antenna.

-

Recording: The change in the electrical potential of the antenna (the EAG response) upon stimulation is recorded and measured.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is quantified. Responses to different concentrations of the stimulus can be used to generate a dose-response curve.

Caption: Electroantennography (EAG) Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate and identify the components of a volatile chemical mixture, such as the semiochemicals released by an insect.

Methodology:

-

Volatile Collection: Volatiles are collected from the insect using methods like headspace solid-phase microextraction (SPME) or solvent extraction of exocrine glands.[17][18][19][20][21]

-

GC Separation: The collected volatile sample is injected into a gas chromatograph. The GC separates the different chemical components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The mass spectrum of each component is compared to a library of known spectra (e.g., NIST library) to identify the chemical. The retention time in the GC also aids in identification.

Caption: GC-MS Analysis of Insect Volatiles Workflow.

Conclusion and Future Directions

This compound plays a significant role as a semiochemical in the insect world, primarily functioning as an attractant. The quantitative data from Drosophila melanogaster larvae clearly demonstrates its potency and the specificity of the insect olfactory system. The widespread detection of related pyrazines across numerous insect orders suggests a conserved mechanism for pyrazine perception that warrants further investigation.

Future research should focus on several key areas. Firstly, expanding the range of insect species tested for their behavioral and electrophysiological responses to this compound is crucial to understand the breadth of its activity. Secondly, identifying the specific olfactory receptors that bind to this compound in different insect species will provide valuable insights into the molecular basis of its perception. Finally, a deeper understanding of the downstream signaling pathways, including the potential modulatory role of G-protein signaling, will offer a more complete picture of how this important semiochemical influences insect behavior. Such knowledge will be instrumental in developing innovative and environmentally benign strategies for pest management and for advancing our fundamental understanding of insect chemical communication.

References

- 1. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]

- 9. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins [mdpi.com]

- 10. DSpace [kops.uni-konstanz.de]

- 11. biorxiv.org [biorxiv.org]

- 12. 2.9. Y-Tube Olfactometer Behavioral Bioassays [bio-protocol.org]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Experiment 3—Olfactometry Bioassays [bio-protocol.org]

- 15. Electroantennography - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 2.4. SPME Volatile Collections and GC-MS Analysis [bio-protocol.org]

- 18. Protocol for host volatile collection and mosquito behavior assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-Ethylpyrazine (CAS Number: 13925-00-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Ethylpyrazine (CAS No. 13925-00-3), a heterocyclic organic compound. The document details its physicochemical properties, synthesis methodologies, and analytical techniques. Furthermore, it addresses the associated hazards, toxicological data, and safety protocols. While primarily recognized as a significant flavor and fragrance component, this guide also explores the broader context of pyrazine derivatives in pharmaceutical research, including their potential biological activities and implications for drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma.[1] It is a member of the pyrazine class of compounds, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Nutty, roasted, musty, cocoa | [3] |

| Boiling Point | 152-153 °C at 760 mmHg | [4][5] |

| Melting Point | Not available | [5] |

| Density | 0.984 g/mL at 25 °C | [3] |

| Solubility | Soluble in water and organic solvents | [4] |

| Vapor Pressure | 1.67 mmHg | [4] |

| Refractive Index | n20/D 1.498 | [3] |

| Flash Point | 43 °C (109.4 °F) | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.34, 1.25 | [4] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36 | [4] |

| Mass Spectrometry (EI) | Dominant ions at m/z: 107, 108, 80, 53, 52 | [4] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [4] |

Synthesis and Manufacturing

The industrial production of this compound can be achieved through several synthetic routes.

-

Condensation Reaction: A commercially viable method involves the condensation of ethylenediamine with a dicarbonyl compound such as 2,3-butanedione (diacetyl).[6] This reaction proceeds via a nucleophilic addition followed by cyclization and dehydration.[6]

-

Alkylation of Methylpyrazine: Another approach is the alkylation of 2-methylpyrazine with ethylene using metal catalysts like palladium or platinum on a support.[2]

-

Modified Chichibabin Synthesis: This method utilizes α-amino ketones or their equivalents as starting materials.[6]

Biological Activity and Drug Development Context

While this compound is primarily used in the food and fragrance industries, the pyrazine scaffold is of significant interest in medicinal chemistry. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.

Although direct studies on the specific signaling pathways of this compound are limited, research on related pyrazine compounds provides valuable insights for drug development professionals. For instance, certain pyrazine derivatives have been shown to influence multidrug resistance in cancer cell lines.

Diagram 1: Generalized Role of Pyrazine Derivatives in Modulating Multidrug Resistance

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB008533) - FooDB [foodb.ca]

- 6. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethylpyrazine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2-Ethylpyrazine (CAS No. 13925-00-3), a heterocyclic aromatic compound with applications in the flavor and fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈N₂[1]

-

Molecular Weight: 108.14 g/mol [1]

-

Description: this compound is a colorless liquid. It is a member of the pyrazine class of compounds, where a pyrazine ring is substituted with an ethyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons on the pyrazine ring and the protons of the ethyl substituent.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.49 | Singlet | H-3 |

| ~8.48 | Singlet | H-5 |

| ~8.40 | Singlet | H-6 |

| ~2.85 | Quartet | -CH₂- (Ethyl group) |

| ~1.34 | Triplet | -CH₃ (Ethyl group) |

Data sourced from public databases and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158.86 | C-2 |

| ~144.20 | C-3 |

| ~144.00 | C-5 |

| ~142.17 | C-6 |

| ~28.68 | -CH₂- (Ethyl group) |

| ~13.36 | -CH₃ (Ethyl group) |

Data sourced from the Human Metabolome Database and PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C-N bonds, as well as aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Strong | Aliphatic C-H Stretch (CH₃) |

| ~2930 | Strong | Aliphatic C-H Stretch (CH₂) |

| ~1550 | Strong | C=N Stretch (Pyrazine ring) |

| ~1480 | Strong | C=C Stretch (Pyrazine ring) |

| ~1150 | Strong | C-N Stretch (Pyrazine ring) |

| ~1030 | Medium | In-plane C-H Bend |

| ~850 | Strong | Out-of-plane C-H Bend |

Assignments are based on typical IR absorption frequencies for pyrazine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 108 | 68.84 | [M]⁺ (Molecular Ion) |

| 107 | 99.99 | [M-H]⁺ |

| 80 | 25.33 | [M-C₂H₄]⁺ |

| 53 | 20.93 | [C₃H₃N]⁺ |

| 52 | 20.09 | [C₃H₂N]⁺ |

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: The data presented were acquired on JEOL (90 MHz for ¹H) and Varian (25.16 MHz for ¹³C) spectrometers.[1]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Instrumentation: The data presented was acquired using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[1]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution of this compound into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z). The data presented was acquired using an EI-B type instrument.[1]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic methods for structure elucidation.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Ethylpyrazine in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Ethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile organic compound contributing to the aroma and flavor profiles of various foods and is also of interest in other research domains. The protocols provided herein cover sample preparation using both solvent extraction and headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis. This document provides detailed experimental parameters, method validation data, and protocols to ensure accurate and reproducible quantification of this compound in complex matrices.

Introduction

This compound (C₆H₈N₂) is a member of the pyrazine class of compounds, which are known for their potent aroma characteristics, often described as nutty, roasted, or cocoa-like.[1] It is a key flavor component in a variety of thermally processed foods such as coffee, roasted nuts, and baked goods.[2][3] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where volatile organic compounds can serve as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile compounds.[4] This application note presents validated methodologies for the determination of this compound, providing researchers with the necessary tools for reliable quantification.

Experimental Protocols

Two primary sample preparation techniques are presented: traditional solvent extraction, suitable for a wide range of solid and liquid samples, and headspace solid-phase microextraction (HS-SPME), a solvent-free technique ideal for volatile analysis.

Protocol 1: Solvent Extraction

This protocol is adapted from a validated method for the analysis of alkylpyrazines in coffee.[2][3][5][6][7]

1. Sample Preparation: a. Weigh 15 g of the homogenized solid sample (e.g., ground coffee) into a Soxhlet extraction thimble. b. Add an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) to the sample. c. Place the thimble into a Soxhlet extractor. d. Add 250 mL of dichloromethane to the round-bottom flask. e. Perform the extraction for 5 hours. f. After extraction, concentrate the extract to a final volume of 1-5 mL using a rotary evaporator at 40°C.

2. GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS system.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a generalized method based on established procedures for pyrazine analysis in food matrices.[2][3][5]

1. Sample Preparation: a. Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial. b. Add a suitable internal standard. c. Seal the vial with a PTFE/silicone septum. d. Equilibrate the sample in a heating block at 80°C for 20 minutes with agitation.

2. HS-SPME Procedure: a. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial at 50°C for 50 minutes.[3] b. Retract the fiber and immediately insert it into the GC injector for thermal desorption.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for 1 min) |

| Oven Temperature Program | Initial temperature 40°C, hold for 3 min, ramp to 200°C at 3°C/min, hold for 5 min.[8] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 250°C |

| Mass Scan Range | m/z 40-400 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Selected Ions for this compound (m/z):

-

Quantifier Ion: 107

-

Qualifier Ions: 108, 80

Data Presentation

Quantitative data should be organized for clarity and easy comparison. The following tables provide examples of expected results for method validation and sample analysis.

Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.07 - 2 ng/g |

| Limit of Quantification (LOQ) | 0.2 - 6 ng/g |

| Recovery | 91.6 - 109.2% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Note: LOD, LOQ, and recovery values are ranges compiled from similar pyrazine analyses and may vary depending on the matrix and specific instrumentation.[2][3]

Sample Analysis: this compound Concentration in Coffee

| Coffee Sample | This compound Concentration (mg/kg) |

| Commercial Blend 1 | 5.8 |

| Commercial Blend 2 | 7.2 |

| Decaffeinated Blend 1 | 2.5 |

| Decaffeinated Blend 2 | 3.1 |

Data is representative and adapted from literature values for roasted coffee.[2][3]

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

Caption: Interdependence of method validation parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Characterization of Capsule-Brewed Espresso Coffee Aroma from the Most Widespread Italian Brands by HS-SPME/GC-MS [mdpi.com]

Application Notes and Protocols for the Quantification of 2-Ethylpyrazine using Stable Isotope Dilution Analysis (SIDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty, roasted, and earthy aroma. It is a significant flavor component in a wide variety of thermally processed foods and beverages, including coffee, cocoa, peanuts, and baked goods.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in understanding its formation through the Maillard reaction during cooking and processing.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[1] The method relies on the use of a stable isotope-labeled analogue of the target analyte as an internal standard. This standard, in this case, a deuterated form of this compound (e.g., [²H₅]-2-ethylpyrazine), is added to the sample at the beginning of the analytical procedure. Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis, thereby correcting for matrix effects and variations in extraction efficiency. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer.

These application notes provide a detailed protocol for the quantification of this compound in various matrices using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the concentration of this compound and related alkylpyrazines in various food products as determined by Stable Isotope Dilution Analysis.

Table 1: Concentration of this compound in Roasted Coffee

| Coffee Sample | This compound (mg/kg) | Total Alkylpyrazines (mg/kg) | Reference |

| Commercially Available Ground Coffee (Range) | Not specified individually | 82.1 - 211.6 | [1][2] |

| Decaffeinated Coffee (Compared to regular) | Lower by a factor of 0.3-0.7 | Lower by a factor of 0.3-0.7 | [1][2] |

Table 2: Method Validation Data for SIDA of Alkylpyrazines in a Model Food Matrix (Semolina)

| Alkylpyrazine | Recovery (%) |

| 2-Methylpyrazine | 98 |

| 2,5-Dimethylpyrazine | 102 |

| 2,6-Dimethylpyrazine | 101 |

| This compound | 99 |

| 2,3-Dimethylpyrazine | 97 |

| 2-Ethyl-5-methylpyrazine | 103 |

| 2,3,5-Trimethylpyrazine | 101 |

| 2-Ethyl-3-methylpyrazine | 96 |

| 2-Ethyl-3,5-dimethylpyrazine | 104 |

| 2,3,5,6-Tetramethylpyrazine | 102 |

| 2,3-Diethyl-5-methylpyrazine | 105 |

Data adapted from Pickard et al., J. Agric. Food Chem. 2013, 61, 26, 6274–6281.[3]

Experimental Protocols

Preparation of Standards

1.1. Native this compound Stock Solution (1 mg/mL):

-

Weigh 10 mg of high-purity this compound into a 10 mL volumetric flask.

-

Dissolve in and bring to volume with methanol.

-

Store at -20°C.

1.2. Deuterated Internal Standard ([²H₅]-2-Ethylpyrazine) Stock Solution (1 mg/mL):

-

Weigh 10 mg of [²H₅]-2-Ethylpyrazine into a 10 mL volumetric flask.

-

Dissolve in and bring to volume with methanol.

-

Store at -20°C. Note: The synthesis of deuterated alkylpyrazines often involves the use of a deuterated Grignard reagent with a corresponding chloropyrazine.[1]

1.3. Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the native this compound stock solution into a constant volume of the deuterated internal standard solution.

-

A typical calibration range for food analysis may be from 0.01 to 10 µg/mL.

-

Dilute the standards with the extraction solvent (e.g., water or dichloromethane).

Sample Preparation (Example: Coffee)

-

Weigh 5 g of ground coffee into a 50 mL centrifuge tube.

-

Add a known amount of the [²H₅]-2-Ethylpyrazine internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Add 20 mL of the extraction solvent. Water has been shown to be a superior extraction solvent compared to dichloromethane for alkylpyrazines in coffee.[1][2]

-

Vortex for 1 minute to ensure thorough mixing.

-

Extract using an ultrasonic bath for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 1 minute, and centrifuging at 4000 rpm for 5 minutes.

-

Carefully collect the organic (bottom) layer using a Pasteur pipette.

-

Repeat the liquid-liquid extraction two more times, combining the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Table 3: Suggested Ions for SIM Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| This compound | 108 | 80 |

| [²H₅]-2-Ethylpyrazine | 113 | 85 |

Note: The exact m/z values should be confirmed by injecting pure standards and observing the mass spectra.

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both the native this compound and the deuterated internal standard.

-

Calculate the response ratio (Area of native analyte / Area of internal standard).

-

Construct a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.

Visualizations

Caption: Experimental workflow for the SIDA of this compound.

Caption: Principle of Stable Isotope Dilution Analysis.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Ethylpyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of 2-Ethylpyrazine using High-Performance Liquid Chromatography (HPLC). This compound is a heterocyclic aromatic organic compound found in various food products and is also utilized as a flavoring agent. Its accurate quantification is crucial for quality control in the food and beverage industry and for research in sensory sciences. While gas chromatography is a common method for analyzing volatile pyrazines, HPLC offers a robust alternative, particularly for less volatile derivatives or when GC is not available.

This guide outlines two primary HPLC methodologies: a standard reversed-phase approach and a normal-phase method using a chiral stationary phase, which has proven effective for the separation of closely related pyrazine isomers.

Method 1: Reversed-Phase HPLC for General Pyrazine Analysis

Reversed-phase HPLC (RP-HPLC) is a common starting point for the analysis of pyrazines.[1][2] This method is suitable for the quantification of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Columns:

-